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Compound of Interest

Compound Name: Z-CITCO

Cat. No.: B15607392 Get Quote

An In-depth Examination of the Molecular Structure, Properties, and Biological Activity of a

Constitutive Androstane Receptor (CAR) Agonist.

This technical guide provides a comprehensive overview of Z-CITCO, a notable agonist of the

Constitutive Androstane Receptor (CAR). The document is intended for researchers, scientists,

and professionals in the field of drug development, offering detailed insights into the molecule's

chemical properties, biological functions, and the experimental methodologies used for its

characterization.

Core Molecular Attributes
Z-CITCO, the cis-isomer of CITCO, is a potent agonist of the human Constitutive Androstane

Receptor (CAR). Its chemical name is (Z)-6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-

carbaldehyde O-(3,4-dichlorobenzyl)oxime. The molecular structure and key properties of both

Z-CITCO and its more extensively studied E-isomer, CITCO, are summarized below.

Molecular Structure
The chemical structure of Z-CITCO is presented below:
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Figure 1: Chemical Structure of Z-CITCO.

Physicochemical and Biological Properties
The following tables provide a summary of the quantitative data for Z-CITCO and CITCO,

covering their molecular properties and biological activities.

Table 1: Physicochemical Properties

Property Z-CITCO CITCO (E-isomer) Reference

IUPAC Name

(Z)-6-(4-

chlorophenyl)imidazo[

2,1-b][1][2]thiazole-5-

carbaldehyde O-(3,4-

dichlorobenzyl)oxime

(E)-6-(4-

chlorophenyl)imidazo[

2,1-b][1][2]thiazole-5-

carbaldehyde O-(3,4-

dichlorobenzyl)oxime

[3]

Molecular Formula C₁₉H₁₂Cl₃N₃OS C₁₉H₁₂Cl₃N₃OS [4]

Molecular Weight 436.74 g/mol 436.74 g/mol [4]

CAS Number 2583138-04-7 338404-52-7 [3]

Table 2: Biological Activity (EC₅₀ Values)
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Target Z-CITCO
CITCO (E-
isomer)

Cell
Line/Assay

Reference

Human CAR 3.9 µM 49 nM
Human receptor

reporter assays
[2]

Human PXR Not Reported ~3 µM

CV-1 cells

(transient

transfection)

[5]

Human PXR Not Reported 0.82 µM

HepG2 cells

(stable

expression)

[5]

Mechanism of Action: CAR Activation Pathway
Z-CITCO and CITCO function as agonists of the Constitutive Androstane Receptor (CAR), a

nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism of

xenobiotics and endobiotics. Upon binding to CAR in the cytoplasm, these agonists induce a

conformational change that leads to the translocation of the CAR-agonist complex into the

nucleus. Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).

This heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive

Elements (PBREs) in the promoter regions of target genes, leading to the recruitment of

coactivators and subsequent transcription of genes involved in drug metabolism, such as

Cytochrome P450 enzymes (e.g., CYP2B6).
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Caption: CAR Signaling Pathway Activation by Z-CITCO.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of Z-CITCO and its isomer.

Synthesis of Z-CITCO
The synthesis of Z-CITCO involves a two-step process: the formation of the aldehyde precursor

followed by a condensation reaction with the hydroxylamine precursor.

Workflow for the Synthesis of Z-CITCO

Precursor Synthesis

Synthesis of
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Condensation Reaction
(Oxime Formation)

Synthesis of
O-(3,4-dichlorobenzyl)hydroxylamine

Purification and
Isomer Separation

Z-CITCO

Click to download full resolution via product page

Caption: General workflow for the synthesis of Z-CITCO.

Step 1: Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde
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This intermediate can be synthesized via a Vilsmeier-Haack reaction on the corresponding

imidazo[2,1-b]thiazole core.

Reagents: 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole, phosphorus oxychloride (POCl₃),

N,N-dimethylformamide (DMF).

Procedure:

Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C with stirring.

Slowly add 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole to the Vilsmeier reagent.

The reaction mixture is stirred and heated.

After the reaction is complete, the mixture is poured into ice water and neutralized to

precipitate the aldehyde product.

The crude product is filtered, washed, and purified by recrystallization or column

chromatography.

Step 2: Synthesis of O-(3,4-dichlorobenzyl)hydroxylamine

This precursor is synthesized from 3,4-dichlorobenzyl alcohol.

Reagents: 3,4-dichlorobenzyl alcohol, N-hydroxyphthalimide, triphenylphosphine (PPh₃),

diethyl azodicarboxylate (DEAD), ethanol, hydrazine hydrate.

Procedure:

To a solution of 3,4-dichlorobenzyl alcohol and N-hydroxyphthalimide in anhydrous THF at

0 °C, add triphenylphosphine.

Slowly add DEAD dropwise and allow the reaction to warm to room temperature and stir

overnight.

Concentrate the mixture and purify by column chromatography to obtain N-(3,4-

dichlorobenzyloxy)phthalimide.
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Dissolve the purified product in ethanol and add hydrazine hydrate. Stir for 4-6 hours.

Filter the mixture to remove the phthalhydrazide precipitate.

Concentrate the filtrate to obtain the crude O-(3,4-dichlorobenzyl)hydroxylamine.

Step 3: Condensation to form Z-CITCO

Reagents: 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde, O-(3,4-

dichlorobenzyl)hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), ethanol.

Procedure:

Dissolve the aldehyde and hydroxylamine hydrochloride in ethanol.

Add the base to the solution and stir at room temperature.

Monitor the reaction by TLC. Upon completion, the product is isolated.

The E and Z isomers are then separated using column chromatography or fractional

crystallization.

CAR Activation Reporter Gene Assay
This assay is used to quantify the ability of Z-CITCO to activate the Constitutive Androstane

Receptor.

Cell Line: HepG2 cells stably co-transfected with a human CAR expression vector and a

reporter plasmid containing a luciferase gene under the control of a CAR-responsive

promoter (e.g., containing PBREs from the CYP2B6 gene).

Reagents: Z-CITCO, positive control (e.g., CITCO), vehicle control (e.g., DMSO), cell culture

medium, luciferase assay reagent.

Procedure:

Seed the stably transfected HepG2 cells in a 96-well plate and allow them to attach

overnight.
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Treat the cells with various concentrations of Z-CITCO, a positive control, and a vehicle

control.

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

Calculate the fold induction of luciferase activity relative to the vehicle control.

Plot the fold induction against the concentration of Z-CITCO to determine the EC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for CYP2B6
mRNA Expression
This method is used to measure the induction of CAR target gene expression.

Cell Line: Primary human hepatocytes or HepG2 cells.

Reagents: Z-CITCO, positive control (e.g., CITCO), vehicle control (DMSO), RNA extraction

kit, reverse transcription kit, qPCR master mix, primers specific for CYP2B6 and a

housekeeping gene (e.g., GAPDH).

Procedure:

Treat the cells with Z-CITCO, a positive control, and a vehicle control for a specified time

(e.g., 48 hours).

Extract total RNA from the cells using a commercial kit.

Synthesize cDNA from the RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master

mix.

Analyze the results using the ΔΔCt method to determine the fold change in CYP2B6

mRNA expression relative to the vehicle control, normalized to the housekeeping gene.

Annexin V Apoptosis Assay
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This assay is used to assess the pro-apoptotic effects of Z-CITCO on cancer cells.

Cell Line: Brain tumor stem cells (e.g., from T98G or U87MG cell lines).

Reagents: Z-CITCO, Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC,

propidium iodide (PI), and binding buffer).

Procedure:

Culture the brain tumor stem cells in the presence of various concentrations of Z-CITCO
for a specified time (e.g., 48 hours).

Harvest the cells (including any floating cells) and wash them with cold PBS.

Resuspend the cells in the provided binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes

at room temperature.

Analyze the stained cells by flow cytometry.

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late

apoptosis/necrosis (Annexin V positive, PI positive), and the viable cell population

(Annexin V negative, PI negative).

Conclusion
Z-CITCO is a valuable research tool for investigating the role of the Constitutive Androstane

Receptor in various physiological and pathological processes. Its ability to activate CAR

provides a means to study the downstream effects on gene expression, particularly those

involved in drug metabolism and detoxification. The detailed protocols provided in this guide

are intended to facilitate further research into the molecular mechanisms and potential

therapeutic applications of Z-CITCO and related CAR agonists. As with any biologically active

compound, careful consideration of its effects on multiple cellular targets, such as PXR, is

crucial for a comprehensive understanding of its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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